5-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine
Description
5-(2-Bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is a halogenated pyridine derivative characterized by a chlorine substituent at the 2-position and a bromo-trifluoroethoxy group at the 5-position of the pyridine ring. The compound’s halogen-rich structure suggests utility in medicinal chemistry and agrochemical research, where such moieties often enhance binding affinity or metabolic stability .
Properties
CAS No. |
2757925-13-4 |
|---|---|
Molecular Formula |
C7H4BrClF3NO |
Molecular Weight |
290.46 g/mol |
IUPAC Name |
5-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine |
InChI |
InChI=1S/C7H4BrClF3NO/c8-6(10)7(11,12)14-4-1-2-5(9)13-3-4/h1-3,6H |
InChI Key |
YHKBZCYWBSNWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)Br)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 2-bromo-1,1,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(2-Bromo-1,1,2-trifluoroethoxy)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and can be incorporated into bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the compound enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key structural and physicochemical features of 5-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine with related compounds:
*Inferred molecular formula and weight based on substituent analysis.
Key Observations:
- Substituent Position and Halogenation: The position of halogens (Cl, Br) and fluorinated alkoxy groups significantly impacts molecular weight and lipophilicity. For example, the trifluoroethoxy group in this compound introduces both electron-withdrawing effects and increased steric bulk compared to non-fluorinated analogs like ABT-594 .
- Synthetic Accessibility : Suzuki coupling and Corriu−Kumada−Tamao reactions are common methods for introducing aryl or alkoxy groups to chloropyridine scaffolds, as seen in the synthesis of ABT-594 and related intermediates .
Biological Activity
5-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and chlorine atoms, along with a trifluoroethoxy group. This unique structure contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various studies have explored its efficacy against a range of pathogens:
- Bacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. In vitro tests revealed minimum inhibitory concentration (MIC) values in the low micromolar range, indicating potent antibacterial properties .
- Antifungal Activity : Preliminary studies suggest that the compound also possesses antifungal properties, particularly against Candida albicans and other fungal strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits the proliferation of L1210 mouse leukemia cells with an IC50 value in the nanomolar range. This suggests a strong potential for further development in cancer therapeutics .
- Mechanism of Action : The proposed mechanism involves the compound's ability to interfere with cellular signaling pathways and inhibit specific enzymes involved in cancer cell growth. Detailed studies are ongoing to elucidate these pathways further .
The biological activity of this compound is attributed to its interactions with biological targets:
- Enzyme Inhibition : The presence of halogen atoms allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This could lead to disruptions in crucial metabolic pathways within microbial and cancer cells .
- Cellular Signaling Interference : The compound may modulate signaling pathways that regulate cell proliferation and apoptosis, contributing to its observed anticancer effects .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Preparation of Starting Materials : The synthesis begins with commercially available pyridine derivatives.
- Halogenation Reaction : Bromination and chlorination reactions are performed under controlled conditions to introduce the halogen substituents onto the pyridine ring.
- Formation of Trifluoroethoxy Group : The trifluoroethoxy moiety is introduced via nucleophilic substitution reactions involving trifluoroethanol derivatives.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial effects against various pathogens. Results indicated that this compound exhibited superior activity compared to standard antibiotics .
- Cancer Cell Line Studies : Research involving L1210 leukemia cells demonstrated that treatment with this compound led to significant reductions in cell viability, supporting its potential as an anticancer agent .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 5-Bromo-2-chloropyridine | Structure | Moderate | Low |
| 6-(Trifluoroethoxy)pyridine | Structure | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
